molecular formula C9H11NO2 B1287408 1-(4-Amino-2-methoxyphenyl)ethanone CAS No. 60207-18-3

1-(4-Amino-2-methoxyphenyl)ethanone

Cat. No. B1287408
CAS RN: 60207-18-3
M. Wt: 165.19 g/mol
InChI Key: WSESDZHLGIIHPS-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methoxyphenyl)ethanone is a chemical compound with the CAS Number: 60207-18-3 and a molecular weight of 165.19 . Its IUPAC name is 1-(4-amino-2-methoxyphenyl)ethanone .


Molecular Structure Analysis

The molecular structure of 1-(4-Amino-2-methoxyphenyl)ethanone is represented by the formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

1-(4-Amino-2-methoxyphenyl)ethanone is a solid at room temperature . The storage temperature for this compound is not specified, but it is generally recommended to store such compounds in a cool, dry place .

Scientific Research Applications

Pyrolysis Products Analysis

1-(4-Amino-2-methoxyphenyl)ethanone, as a compound structurally related to 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), contributes to the understanding of pyrolysis products of new psychoactive substances. The study of bk-2C-B under simulated pyrolysis conditions revealed various pyrolysis products, aiding in the understanding of the stability and degradation pathways of related compounds (Texter et al., 2018).

Synthesis of Novel Schiff Bases

1-(4-Amino-2-methoxyphenyl)ethanone is structurally similar to compounds used in the synthesis of Schiff bases, which have significant antimicrobial activity. A study demonstrated the synthesis of novel Schiff bases using similar structures, highlighting their potential in antimicrobial applications (Puthran et al., 2019).

Development of Heterocycles

The compound is closely related to chemicals used in the preparation of heterocycles like isoflavones and various other aromatic compounds. These developments are crucial in the field of organic chemistry and medicinal applications, as seen in a study involving similar compounds (Moskvina et al., 2015).

Crystal Structure Analysis

Structural analysis and characterization of compounds structurally akin to 1-(4-Amino-2-methoxyphenyl)ethanone, such as 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, provide insights into molecular conformations and crystal structures. Such studies are fundamental in understanding molecular interactions and properties (Kesternich et al., 2010).

Safety And Hazards

The safety information for 1-(4-Amino-2-methoxyphenyl)ethanone indicates that it has a GHS07 pictogram, with the signal word "Warning" . Specific hazard statements and precautionary statements were not available .

properties

IUPAC Name

1-(4-amino-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSESDZHLGIIHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612224
Record name 1-(4-Amino-2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-methoxyphenyl)ethanone

CAS RN

60207-18-3
Record name 1-(4-Amino-2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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